molecular formula C15H11N3O4 B14591969 1-Benzyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 61619-64-5

1-Benzyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B14591969
CAS No.: 61619-64-5
M. Wt: 297.26 g/mol
InChI Key: JYXVQAVKGIBATI-UHFFFAOYSA-N
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Description

1-Benzyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a benzyl group, a nitrofuran moiety, and a pyrazole ring with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a benzylation reaction, where the pyrazole intermediate is treated with benzyl halide in the presence of a base such as potassium carbonate.

    Incorporation of the Nitrofuran Moiety: The nitrofuran moiety can be introduced through a nitration reaction, where the furan ring is nitrated using a mixture of nitric acid and sulfuric acid.

    Formation of the Aldehyde Group: The aldehyde group can be introduced by formylation of the pyrazole ring using reagents such as Vilsmeier-Haack reagent (DMF and POCl3).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Benzyl halides, potassium carbonate (K2CO3)

Major Products

    Oxidation: 1-Benzyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxylic acid

    Reduction: 1-Benzyl-3-(5-aminofuran-2-yl)-1H-pyrazole-4-carbaldehyde

    Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new chemical entities.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties. It is being investigated for its ability to inhibit the growth of certain bacterial strains and cancer cell lines.

    Medicine: Due to its bioactivity, it is being explored as a lead compound for the development of new therapeutic agents.

    Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or cancer cell proliferation.

    Pathways Involved: It may interfere with key biochemical pathways, such as DNA synthesis, protein synthesis, or cell signaling pathways, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide
  • 1-Benzyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile

Comparison

1-Benzyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and potential bioactivity compared to its carboxamide and carbonitrile analogs. The aldehyde group allows for further chemical modifications and derivatizations, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

61619-64-5

Molecular Formula

C15H11N3O4

Molecular Weight

297.26 g/mol

IUPAC Name

1-benzyl-3-(5-nitrofuran-2-yl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C15H11N3O4/c19-10-12-9-17(8-11-4-2-1-3-5-11)16-15(12)13-6-7-14(22-13)18(20)21/h1-7,9-10H,8H2

InChI Key

JYXVQAVKGIBATI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=C(O3)[N+](=O)[O-])C=O

Origin of Product

United States

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